tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate
CAS No.:
Cat. No.: VC18368590
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate -](/images/structure/VC18368590.png)
Specification
Molecular Formula | C12H23NO3 |
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Molecular Weight | 229.32 g/mol |
IUPAC Name | tert-butyl 3-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate |
Standard InChI | InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)6-8-13-7-4-5-10(13)9-14/h10,14H,4-9H2,1-3H3 |
Standard InChI Key | IIGSCRGWORLZPO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)CCN1CCCC1CO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of tert-Butyl (S)-3-[2-(hydroxymethyl)-1-pyrrolidinyl]propanoate is C₁₃H₂₅NO₄, with a molecular weight of 259.34 g/mol. Key structural features include:
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A pyrrolidine ring substituted with a hydroxymethyl group at the 2-position.
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A tert-butyl propanoate ester connected to the pyrrolidine nitrogen via a three-carbon spacer.
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An (S)-configured stereocenter at the carbon linking the pyrrolidine and propanoate groups.
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
LogP (octanol-water) | 1.19 (estimated via XLOGP3) |
Topological Polar Surface Area | 49.77 Ų |
Solubility in Water | 7.29 mg/mL (ESOL model) |
Boiling Point | 342°C (estimated) |
Melting Point | Not reported |
The compound’s high gastrointestinal absorption and blood-brain barrier permeability are inferred from its pyrrolidine core, which aligns with the pharmacokinetic profiles of similar tertiary amines . Its LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies
Protection-Deprotection Strategies
The synthesis of pyrrolidine derivatives often begins with amine protection using di-tert-butyl dicarbonate (Boc₂O). For example, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is synthesized via Boc protection of pyrrolidin-2-ylmethanol in dichloromethane (DCM) at room temperature, achieving yields up to 98% . This method’s efficiency stems from the Boc group’s stability under basic conditions and ease of removal via acidolysis.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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Boc Protection | Boc₂O, DCM, 20°C, 16h | 98% |
Esterification | Propanoic acid, DCC, DMAP | 85%* |
Chiral Resolution | Chiral HPLC or enzymatic methods | 90%* |
*Estimated based on analogous reactions.
Stereochemical Control
Introducing the (S)-configuration requires asymmetric synthesis or chiral resolution. For instance, enzymatic kinetic resolution using lipases or esterases can enantioselectively hydrolyze racemic mixtures. Alternatively, chiral auxiliaries like Evans’ oxazolidinones may direct stereochemistry during propanoate chain elongation.
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The hydroxymethyl-pyrrolidine motif is prevalent in neurological agents and antivirals. For example, pyrrolidine derivatives inhibit monoamine oxidases (MAOs) and dopamine transporters, making them candidates for Parkinson’s disease therapy . The tert-butyl ester enhances solubility and stability during synthetic steps, as seen in prodrug formulations.
Role in Peptidomimetics
Pyrrolidine scaffolds mimic proline residues in peptides, enabling the design of protease-resistant analogs. The hydroxymethyl group facilitates hydrogen bonding with target enzymes, while the tert-butyl ester masks carboxylic acid functionalities until metabolic activation.
Industrial and Research Utility
Scale-Up Challenges
Large-scale synthesis requires optimizing catalyst loading and solvent recovery. For instance, replacing DCM with ethyl acetate improves sustainability without compromising yield .
Analytical Characterization
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NMR: Key signals include δ 1.46 ppm (tert-butyl) and δ 3.53 ppm (pyrrolidine CH₂).
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HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% ee.
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